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Compound of Interest

Compound Name: KHK-IN-1 hydrochloride

Cat. No.: B608896 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding site of KHK-IN-1
hydrochloride on human ketohexokinase (KHK). It consolidates structural data, quantitative

binding information, and detailed experimental protocols to serve as a comprehensive resource

for researchers in metabolic diseases and drug discovery.

Introduction to Ketohexokinase and KHK-IN-1
Hydrochloride
Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in

fructose metabolism, catalyzing the ATP-dependent phosphorylation of fructose to fructose-1-

phosphate. Dysregulation of KHK activity is implicated in various metabolic disorders, including

non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes, making it a prime therapeutic

target.

KHK-IN-1 hydrochloride is a potent and selective, cell-permeable inhibitor of KHK. It belongs

to the pyrimidinopyrimidine class of inhibitors and has demonstrated significant potential in

preclinical studies for the treatment of metabolic diseases. Understanding the precise binding

mechanism of this inhibitor is crucial for the rational design of next-generation KHK inhibitors

with improved potency and selectivity.
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Structural studies of human KHK in complex with inhibitors from the same pyrimidinopyrimidine

class as KHK-IN-1 reveal that it binds to the ATP-binding pocket of the enzyme. This pocket is

located at the interface between the two domains of the KHK monomer.

While a crystal structure specifically for KHK-IN-1 hydrochloride is not publicly available, the

structure of KHK in complex with a closely related pyrimidinopyrimidine inhibitor (compound 8

in the originating study) provides a detailed view of the key interactions. Analysis of this and

similar structures, such as that of KHK with PF-06835919, reveals a consistent binding mode.

KHK-IN-1 hydrochloride occupies the region of the active site that normally binds the adenine

and ribose moieties of ATP. The pyrimidinopyrimidine core forms the scaffold that anchors the

inhibitor in the pocket through a series of hydrogen bonds and hydrophobic interactions. A

critical interaction for this class of inhibitors is the hydrogen bond formed between the

pyrimidine nitrogen and the side chain of Asp-27B.[1][2] This interaction is a key determinant of

the inhibitor's potency.

Further stabilization of the inhibitor in the binding pocket is achieved through hydrophobic

interactions with surrounding residues. The specific substitutions on the pyrimidinopyrimidine

core are designed to complement the shape and chemical nature of the ATP-binding site,

thereby enhancing binding affinity and selectivity.

Quantitative Data on KHK-IN-1 Hydrochloride
Binding
The inhibitory potency of KHK-IN-1 hydrochloride has been quantified using various

biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is the most

commonly reported metric.

Parameter Value Assay Conditions Reference

IC50 (KHK enzyme) 12 nM
Recombinant human

hepatic KHK (KHK-C)
[3][4][5][6]

IC50 (cellular) < 500 nM

HepG2 cell lysates,

measuring F1P

production

[3][4][5][6]
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Note on Binding Affinity Constants (Ki and Kd):

While IC50 values are valuable for comparing inhibitor potency under specific assay conditions,

the inhibition constant (Ki) and the dissociation constant (Kd) are true measures of binding

affinity, independent of substrate and enzyme concentrations.[7][8][9][10][11][12] Specific Ki or

Kd values for KHK-IN-1 hydrochloride are not readily available in the public domain. However,

for competitive inhibitors, the Ki can be estimated from the IC50 value using the Cheng-Prusoff

equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme

for the substrate are known.

Cheng-Prusoff Equation for a Competitive Inhibitor:

Ki = IC50 / (1 + [S]/Km)

Where:

Ki is the inhibition constant.

IC50 is the half-maximal inhibitory concentration.

[S] is the concentration of the substrate (fructose).

Km is the Michaelis constant of KHK for fructose.

Experimental Protocols
KHK Enzymatic Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the in vitro potency of KHK inhibitors

by measuring the amount of ADP produced in the enzymatic reaction.

Materials:

Recombinant human KHK-C enzyme

KHK-IN-1 hydrochloride or other test inhibitors

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 0.01% (v/v) Tween-20
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Substrate Solution: D-fructose in Assay Buffer

ATP Solution: Adenosine 5'-triphosphate in Assay Buffer

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

384-well white, flat-bottom plates

Procedure:

Compound Preparation: Prepare a serial dilution of KHK-IN-1 hydrochloride in DMSO.

Further dilute the compounds in Assay Buffer to the desired final concentrations.

Enzyme and Substrate Preparation: Dilute the KHK enzyme and prepare the fructose and

ATP solutions in Assay Buffer to the desired concentrations.

Reaction Initiation: In a 384-well plate, add the test compound solution, followed by the KHK

enzyme solution. Allow a brief pre-incubation (e.g., 15 minutes at room temperature).

Start the Reaction: Initiate the enzymatic reaction by adding a mixture of the fructose and

ATP solutions.

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). The

incubation time should be optimized to ensure the reaction is in the linear range.

Reaction Termination and ADP Detection: Stop the reaction and detect the generated ADP

by adding the ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to

the manufacturer's instructions.

Signal Measurement: Measure the luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the

DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-

response curve.

Cellular Fructose-1-Phosphate (F1P) Production Assay
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This assay measures the ability of a KHK inhibitor to block fructose metabolism in a cellular

context.

Materials:

HepG2 cells (or other relevant cell line)

Cell culture medium (e.g., DMEM)

KHK-IN-1 hydrochloride or other test inhibitors

D-fructose

Phosphate-buffered saline (PBS)

Cell lysis buffer

LC-MS/MS system for F1P quantification

Procedure:

Cell Culture: Culture HepG2 cells to a suitable confluency in standard cell culture plates.

Compound Treatment: Pre-incubate the cells with various concentrations of KHK-IN-1
hydrochloride in serum-free medium for a defined period (e.g., 1 hour).

Fructose Challenge: Add D-fructose to the medium to a final concentration that stimulates

F1P production (e.g., 5 mM) and incubate for an additional period (e.g., 2-4 hours).

Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis

buffer.

Sample Preparation: Collect the cell lysates and prepare them for LC-MS/MS analysis. This

may involve protein precipitation and supernatant collection.

F1P Quantification: Quantify the intracellular levels of F1P using a validated LC-MS/MS

method.
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Data Analysis: Determine the percent inhibition of F1P production for each inhibitor

concentration compared to the vehicle-treated control. Calculate the cellular IC50 value

using a dose-response curve fit.

Signaling Pathways and Experimental Workflows
KHK-Mediated Signaling in Metabolic Disease
Inhibition of KHK by KHK-IN-1 hydrochloride impacts several downstream signaling pathways

that are crucial in the pathogenesis of metabolic diseases. Fructose metabolism via KHK can

lead to ATP depletion, uric acid production, and the generation of precursors for de novo

lipogenesis. These metabolic changes can, in turn, induce endoplasmic reticulum (ER) stress

and promote pro-inflammatory signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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